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  • Product: 1-(2'-Chlorobiphenyl-4-yl)-ethylamine
  • CAS: 1049143-24-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2'-Chlorobiphenyl-4-yl)-ethylamine (CAS 1049143-24-9)

Introduction 1-(2'-Chlorobiphenyl-4-yl)-ethylamine is a chiral amine derivative of 2-chlorobiphenyl. Its structure, featuring a stereocenter and a substituted biphenyl scaffold, suggests its potential as a valuable build...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2'-Chlorobiphenyl-4-yl)-ethylamine is a chiral amine derivative of 2-chlorobiphenyl. Its structure, featuring a stereocenter and a substituted biphenyl scaffold, suggests its potential as a valuable building block in medicinal chemistry and materials science. The biphenyl moiety is a common structural motif in pharmacologically active compounds, and the introduction of a chiral ethylamine sidechain offers opportunities for stereospecific interactions with biological targets. This guide provides a comprehensive overview of the inferred physicochemical properties, potential synthetic routes, analytical methodologies, and safety considerations for this compound.

Physicochemical Properties

The exact physical and chemical properties of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine are not documented. However, we can infer probable characteristics based on related structures like 1-(4-Chlorophenyl)ethylamine and 4'-Chlorobiphenyl-2-ylamine.

PropertyInferred Value/CharacteristicRationale/Supporting Data Source
Molecular Formula C₁₄H₁₄ClNBased on the chemical structure
Molecular Weight 231.72 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow oil or a low-melting solidBased on similar phenylethylamines and biphenylamines
Boiling Point Estimated >300 °C at 760 mmHgExtrapolated from data for 4'-chloro-biphenyl-2-ylamine (334.6±17.0 °C)[1]
Density Estimated ~1.1 - 1.2 g/cm³Based on the density of 1-(4-Chlorophenyl)ethylamine (1.080 g/mL)[2] and 4'-chloro-biphenyl-2-ylamine (1.2±0.1 g/cm³)[1]
Solubility Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane); sparingly soluble in waterGeneral property of similar organic amines[3]
pKa Estimated 9-10Typical range for primary amines

Synthetic Approaches

While a specific synthesis for 1-(2'-Chlorobiphenyl-4-yl)-ethylamine is not published, a plausible synthetic strategy can be designed based on established organic chemistry reactions. A logical approach would involve the synthesis of a ketone precursor followed by reductive amination.

Proposed Synthetic Workflow

G cluster_0 Part 1: Ketone Synthesis (Friedel-Crafts Acylation) cluster_1 Part 2: Reductive Amination A 2-Chlorobiphenyl D 1-(2'-Chlorobiphenyl-4-yl)ethan-1-one A->D Reacts with B Acetyl Chloride B->D Acylating agent C Lewis Acid (e.g., AlCl₃) C->D Catalyst E 1-(2'-Chlorobiphenyl-4-yl)ethan-1-one H 1-(2'-Chlorobiphenyl-4-yl)-ethylamine E->H Reacts with F Ammonia or Ammonium Source F->H Amine source G Reducing Agent (e.g., NaBH₃CN, H₂/Pd) G->H Reduction

Caption: Proposed two-step synthesis of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine.

Experimental Protocol: A Hypothetical Approach

Part 1: Synthesis of 1-(2'-Chlorobiphenyl-4-yl)ethan-1-one (Ketone Precursor)

  • Reaction Setup: To a solution of 2-chlorobiphenyl in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C under an inert atmosphere.

  • Acylation: Slowly add acetyl chloride to the reaction mixture. The Friedel-Crafts acylation will preferentially occur at the para-position of the unsubstituted phenyl ring due to steric hindrance from the chlorine atom on the other ring.

  • Quenching and Extraction: After the reaction is complete, quench the reaction by carefully adding it to ice-cold water. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography to obtain the desired ketone, 1-(2'-chlorobiphenyl-4-yl)ethan-1-one.

Part 2: Reductive Amination to 1-(2'-Chlorobiphenyl-4-yl)-ethylamine

  • Imine Formation: Dissolve the synthesized ketone in a solvent like methanol. Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity. Alternatively, catalytic hydrogenation (H₂ over a palladium catalyst) can be employed.

  • Workup: After the reduction is complete, acidify the reaction mixture to protonate the amine. Wash with an organic solvent to remove any unreacted ketone. Then, basify the aqueous layer and extract the desired amine product with an organic solvent.

  • Final Purification: Dry the organic extract and evaporate the solvent. The final product can be further purified by distillation under reduced pressure or by column chromatography.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized 1-(2'-Chlorobiphenyl-4-yl)-ethylamine.

G A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (MS) A->C D Infrared Spectroscopy (IR) A->D E Purity Assessment (HPLC, GC) A->E F Structural Confirmation B->F G Molecular Weight Verification C->G H Functional Group Analysis D->H I Purity Determination E->I

Caption: Analytical workflow for the characterization of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the carbon-hydrogen framework of the molecule. The aromatic region of the ¹H NMR spectrum would show a complex splitting pattern characteristic of the substituted biphenyl system. The ethylamine protons would present as a quartet and a doublet.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern could also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. The N-H stretching of the primary amine would be visible in the region of 3300-3500 cm⁻¹. C-H stretches for the aromatic and aliphatic portions, as well as C=C and C-Cl stretches, would also be expected.

  • Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC), likely with a chiral column, would be necessary to determine the purity of the compound and, if a chiral synthesis or resolution was performed, its enantiomeric excess.

Potential Applications in Research and Drug Development

While specific applications for this compound are not yet documented, its structural features suggest several areas of potential utility:

  • Asymmetric Synthesis: As a chiral amine, it could serve as a resolving agent for racemic acids or as a chiral auxiliary in asymmetric synthesis.

  • Medicinal Chemistry: The 2-chlorobiphenyl scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). This amine could be a starting point for the synthesis of novel therapeutic agents. For instance, related biphenylamines are used in the synthesis of fungicides like Boscalid.[4][5]

  • Material Science: Amines are often used as curing agents for epoxy resins or as monomers in the synthesis of polyamides and polyimides. The biphenyl core could impart thermal stability and rigidity to such polymers.

Safety and Handling

Specific toxicology data for 1-(2'-Chlorobiphenyl-4-yl)-ethylamine is unavailable. However, based on related compounds, a cautious approach to handling is warranted.

Hazard Identification (Inferred):

  • Skin and Eye Irritation/Corrosion: Many amines are corrosive or irritants to the skin and eyes.[6][7] It is prudent to assume this compound may cause skin irritation or serious eye damage.[6]

  • Inhalation Toxicity: Vapors or aerosols may be harmful if inhaled, potentially causing respiratory irritation.[7][8]

  • Oral Toxicity: The compound may be harmful if swallowed.[9][10]

  • Carcinogenicity: Some biphenyl derivatives are known or suspected carcinogens.[9] 4-Aminobiphenyl, for example, is a known human carcinogen.[11]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6][8] In case of inadequate ventilation, use a suitable respirator.[10]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[6][8]

    • In case of eye contact: Rinse cautiously with water for several minutes.[6]

    • If inhaled: Move the person to fresh air.[6][8]

    • If swallowed: Rinse mouth and seek immediate medical attention.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Conclusion

1-(2'-Chlorobiphenyl-4-yl)-ethylamine represents a chemical entity with significant potential in various fields of chemical research. While direct experimental data is currently lacking, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling based on the known properties of structurally related molecules. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that rigorous experimental validation is paramount.

References

  • CPAChem. (2023, February 14). Safety Data Sheet. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4'-Chlorobiphenyl-2-ylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 4'-chloro-biphenyl-2-ylamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.
  • Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • OEHHA. (1987, February 27). 4-Aminobiphenyl. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine, a substituted biphenyl amine. While specific experimental data for this compound is not widely published, this guide synthesizes foundational solubility principles, predictive methodologies, and robust experimental protocols to empower researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of solubility, detail the industry-standard shake-flask method for empirical determination, and discuss the practical implications of the resulting solubility profile.

Introduction: The Significance of Solubility

1-(2'-Chlorobiphenyl-4-yl)-ethylamine belongs to the biphenyl class of compounds, a structural motif prevalent in medicinal chemistry due to its favorable pharmacokinetic properties and ability to interact with diverse biological targets.[3][4] The introduction of a chloro- substituent and an ethylamine group creates a molecule with distinct regions of varying polarity, which profoundly influences its interaction with different solvents.

Understanding the solubility of this compound is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to maximize yield and purity.

  • Formulation Development: Designing effective delivery systems by identifying excipients that can solubilize the API at the desired concentration.[1]

  • Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), where solubility in the mobile phase is crucial for accurate quantification.[5][6]

Theoretical Framework: Predicting Solubility

Before undertaking empirical studies, a theoretical analysis of the molecular structure provides valuable insight into its likely solubility behavior. The principle of "like dissolves like" is the cornerstone of this analysis, suggesting that substances with similar polarities are more likely to be soluble in one another.[7]

2.1. Molecular Structure Analysis

The structure of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine presents several key features:

  • Biphenyl Core: The two connected phenyl rings form a large, non-polar, hydrophobic backbone.[3]

  • Chlorine Substituent: The chlorine atom is electron-withdrawing and adds some polarity, but also increases the molecular weight and hydrophobicity. The position of the chlorine atom can influence solubility.[8][9]

  • Ethylamine Group: The primary amine (-NH2) is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances potential interactions with polar solvents.[10][11]

This combination of a large non-polar core with a polar, hydrogen-bonding functional group suggests that the compound will exhibit moderate solubility in a range of solvents, with poor solubility expected in highly non-polar (e.g., hexane) or highly polar protic (e.g., water) solvents. Aromatic amines are generally soluble in organic solvents like alcohols, ethers, and benzene.[11][12][13]

Caption: Key structural features influencing solubility.

2.2. Hansen Solubility Parameters (HSP)

A more quantitative predictive tool is the Hansen Solubility Parameter (HSP) system. HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[14][15]

A solvent is likely to dissolve a solute if their three HSP values are similar.[16][17] While the specific HSP values for 1-(2'-Chlorobiphenyl-4-yl)-ethylamine are not published, they can be estimated using group contribution methods. By comparing these estimated values to the known HSPs of various solvents, a ranked list of potential solvents can be generated, prioritizing those for experimental testing.[18]

Experimental Determination of Solubility

Thermodynamic equilibrium solubility is the most accurate and relevant measure for pharmaceutical development.[2][19] The "gold standard" for determining this is the isothermal shake-flask method .[20][21] This method involves generating a saturated solution of the compound in a specific solvent at a constant temperature and then measuring its concentration.[22][23]

3.1. The Shake-Flask Protocol: A Step-by-Step Guide

This protocol outlines a robust, self-validating system for determining the solubility of the target compound.

Materials:

  • 1-(2'-Chlorobiphenyl-4-yl)-ethylamine (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control[20]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)[19]

Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.[21]

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[20] The system should be allowed to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.[21][22] Time points can be taken (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[20]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials or filter an aliquot through a syringe filter.[19] Filtration is often preferred to avoid disturbing the equilibrium.

  • Dilution: Immediately after separation, accurately dilute a known volume of the saturated solution with a suitable solvent (often the HPLC mobile phase) to a concentration within the analytical method's linear range. This prevents precipitation prior to analysis.[20]

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the compound's concentration.[5][24] A standard calibration curve must be generated using solutions of known concentrations to ensure accurate quantification.[5]

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[20]

Shake_Flask_Workflow A 1. Add Excess Solid Compound to Vials B 2. Add Known Volume of Test Solvent A->B Precise Addition C 3. Equilibrate on Shaker (Constant Temp, 24-72h) B->C Seal Vials D 4. Phase Separation (Centrifuge or Filter) C->D Achieve Equilibrium E 5. Dilute Saturated Supernatant D->E Isolate Saturated Solution F 6. Quantify by HPLC E->F Prepare for Analysis G 7. Calculate Solubility (e.g., mg/mL) F->G Use Calibration Curve

Caption: Standard experimental workflow for the shake-flask method.

Expected Solubility Profile & Data Presentation

While experimental data must be generated, a predicted solubility profile can be constructed based on the theoretical principles discussed. This serves as a hypothesis to be tested in the laboratory.

Table 1: Predicted and Experimental Solubility of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine

Solvent ClassSolvent ExamplePredicted SolubilityExperimental Solubility (mg/mL)
Non-Polar n-HexaneVery LowTo be determined
TolueneLow to ModerateTo be determined
Polar Aprotic Dichloromethane (DCM)HighTo be determined
Tetrahydrofuran (THF)HighTo be determined
Acetonitrile (ACN)ModerateTo be determined
Dimethyl Sulfoxide (DMSO)HighTo be determined
Polar Protic MethanolModerate to HighTo be determined
EthanolModerateTo be determined
Isopropanol (IPA)Low to ModerateTo be determined
WaterVery LowTo be determined

Conclusion and Practical Implications

The solubility profile of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine is a critical dataset for its advancement as a potential pharmaceutical candidate. A high solubility in solvents like dichloromethane or THF would suggest they are excellent choices for synthetic reaction media. Conversely, low solubility in a solvent like n-hexane or isopropanol indicates these could be effective anti-solvents for inducing crystallization during purification. For formulation, identifying a solvent system where the compound is highly soluble is the first step toward developing a stable liquid dosage form or a vehicle for preclinical studies. By combining theoretical prediction with rigorous experimental determination using the shake-flask method, researchers can efficiently map the solubility landscape of this compound, enabling informed and scientifically sound decisions throughout the drug development pipeline.

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Unacademy. Aromatic Amines.
  • World Health Organization (WHO). Annex 4.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Quora. (2018). Are amines soluble in organic solvents?.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Wikipedia. Hansen solubility parameter.
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Unknown Source. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Unknown Source. Organic Chemistry II.
  • Hansen Solubility. Hansen Solubility Parameters.
  • Benchchem. (2025). Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide.
  • BioResources. (2021). Applications of the Hansen solubility parameter for cellulose.
  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Unknown Source. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Unknown Source. (2023).
  • CoatingsTech. (2018). Hansen Solubility Parameters (HSP): 3—More Applications.
  • Phenomenex. HPLC Testing Procedure.
  • Unknown Source. Amine compounds.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • PMC. Revisiting Hansen Solubility Parameters by Including Thermodynamics.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • PMC. Influence of Chlorine Substituents on Rates of Oxidation of Chlorinated Biphenyls by the Biphenyl Dioxygenase of Burkholderia sp. Strain LB400.
  • ResearchGate. Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials | Request PDF.
  • OSTI.GOV. (1992). The solubility of polychlorinated biphenyls in water/alcohol mixtures.
  • Unknown Source. (2013).
  • PubMed. Effect of chlorination on the distribution and excretion of polychlorinated biphenyls.
  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review.
  • MDPI. (2022). Polychlorinated Biphenyls Interactions with Water—Characterization Based on the Analysis of Non-Covalent Interactions and Energy Partitioning.
  • ACS Publications. Solubility of polychlorinated biphenyls in water/alcohol mixtures. 1. Experimental data.
  • CymitQuimica. CAS 1204-44-0: 4′-Chloro[1,1′-biphenyl]-2-amine.
  • ChemicalBook. (2026). 4'-CHLORO-BIPHENYL-4-YLAMINE | 135-68-2.
  • iChemical. 4 - Amino - 4' - chlorobiphenyl, CAS No. 135-68-2.
  • PubChem. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261.
  • ChemicalBook. 1204-44-0(4'-CHLORO-BIPHENYL-2-YLAMINE) Product Description.

Sources

Foundational

Technical Guide: Retrosynthetic Analysis & Synthesis of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine

Executive Summary This technical guide details the retrosynthetic logic and forward synthesis of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine , a chiral biaryl amine scaffold common in kinase inhibitors and GPCR modulators. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the retrosynthetic logic and forward synthesis of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine , a chiral biaryl amine scaffold common in kinase inhibitors and GPCR modulators.

The structural challenge lies in the simultaneous management of chemoselectivity (preserving the ortho-chloro substituent during cross-coupling) and stereocontrol (establishing the benzylic amine chirality).

This guide proposes a Convergent Strategy prioritizing the construction of the biaryl carbon skeleton via Suzuki-Miyaura coupling, followed by a late-stage enantioselective amine installation using the Ellman auxiliary. This approach minimizes the risk of racemization and catalyst poisoning associated with carrying a free amine through transition-metal catalysis.

Part 1: Retrosynthetic Analysis

Structural Deconstruction

The target molecule (TM) contains two distinct synthetic vectors:

  • The Biaryl Axis: A phenyl-phenyl bond connecting a 4-substituted ring to a 2-chlorinated ring.

  • The Chiral Center: A benzylic primary amine at the

    
    -position of the ethyl group.
    
Disconnection Logic

We apply a C-N / C-C disconnection sequence . Disconnecting the C-N bond first reveals a biaryl ketone precursor. This is strategically superior to disconnecting the C-C bond first, as it avoids the synthesis of unstable chiral amino-boronic acids.

  • Disconnection 1 (C-N): Removal of the amine group via Retro-Reductive Amination or Retro-Ellman logic leads to 4-acetyl-2'-chlorobiphenyl .

  • Disconnection 2 (C-C): Scission of the biaryl bond leads to two possible coupling pairs.

    • Option A: 4-acetylphenylboronic acid + 1-bromo-2-chlorobenzene.

    • Option B:4-bromoacetophenone + 2-chlorophenylboronic acid .

Selection: Option B is the preferred disconnection. 4-Bromoacetophenone is a commoditized feedstock. Crucially, placing the bromine on the ketone fragment and the chlorine on the boronic acid fragment maximizes chemoselectivity. The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the sterically hindered and stronger C-Cl bond, ensuring the 2'-Cl substituent remains intact.

Visualization: Retrosynthetic Tree

Retrosynthesis Target Target Molecule 1-(2'-Chlorobiphenyl-4-yl)ethylamine Sulfinamide Sulfinyl Imine Intermediate Target->Sulfinamide Deprotection Ketone Key Intermediate 4-Acetyl-2'-chlorobiphenyl Sulfinamide->Ketone Retro-Ellman (C-N Disconnection) Fragment1 Coupling Partner A 4-Bromoacetophenone Ketone->Fragment1 Retro-Suzuki (C-C Disconnection) Fragment2 Coupling Partner B 2-Chlorophenylboronic acid Ketone->Fragment2

Figure 1: Retrosynthetic tree illustrating the convergent strategy to the biaryl ketone intermediate.

Part 2: Forward Synthesis Protocols

Phase 1: Construction of the Biaryl Core

Objective: Synthesis of 4-acetyl-2'-chlorobiphenyl via Chemoselective Suzuki-Miyaura Coupling.

The Challenge: Prevent oxidative addition into the 2-Cl bond (dehalogenation or polymerization). The Solution: Use of a ligand system that activates bromides but is sluggish toward chlorides (e.g., dppf or PPh3). Avoid bulky, electron-rich ligands (like Buchwald dialkylbiaryl phosphines) that are designed to activate aryl chlorides.

Experimental Protocol
  • Reagents:

    • 4-Bromoacetophenone (1.0 equiv)

    • 2-Chlorophenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 equiv, 2M aqueous)
      
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge a reaction vessel with 4-bromoacetophenone, boronic acid, and base.

    • Degas the solvent with

      
       sparging for 15 minutes (Critical: Oxygen promotes homocoupling).
      
    • Add the Pd catalyst.[1][2][3][4][5]

    • Heat to 80°C for 4-6 hours. Monitor by HPLC/TLC.

    • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine. Dry over

      
      .[6]
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

Yield Expectation: 85-92% Data Validation:


H NMR should show the disappearance of the characteristic AA'BB' para-substitution pattern of the bromide and the appearance of the biaryl signals.
Phase 2: Stereoselective Amine Synthesis (Ellman Approach)

Objective: Enantioselective conversion of the ketone to the chiral amine.

Mechanism: Condensation with (S)-(-)-tert-butanesulfinamide yields a chiral N-sulfinyl ketimine. The bulky tert-butyl group directs the subsequent hydride attack to a specific face of the imine (diastereoselective reduction).

Experimental Protocol

Step A: Imine Formation

  • Reagents:

    • 4-Acetyl-2'-chlorobiphenyl (1.0 equiv)

    • (S)-(-)-tert-Butanesulfinamide (1.2 equiv)

    • 
       (2.0 equiv) – Acts as Lewis acid and water scavenger.
      
    • Solvent: Dry THF (0.5 M)

  • Procedure:

    • Mix ketone and sulfinamide in THF under

      
      .
      
    • Add

      
       dropwise.
      
    • Reflux (65-70°C) for 16-24 hours. (Ketones are slower to condense than aldehydes).

    • Workup: Pour into brine with vigorous stirring (precipitates Ti salts). Filter through Celite. Concentrate.

Step B: Diastereoselective Reduction

  • Reagents:

    • Crude Sulfinyl Imine

    • Reducing Agent:

      
       (for moderate dr) or L-Selectride (for high dr).
      
    • Solvent: Dry THF, -48°C to -78°C.

  • Procedure:

    • Cool the imine solution to -48°C.

    • Add reducing agent slowly. Stir for 3 hours.

    • Quench with saturated

      
      .
      
    • Stereochemical Outcome: The (S)-sulfinamide typically yields the (

      
      , 
      
      
      
      )-amine intermediate (check specific transition state models for ketimines, often requires L-Selectride for >95:5 dr).

Step C: Cleavage

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure: Treat the sulfinamide intermediate with HCl at RT for 1 hour. Precipitate the amine hydrochloride salt with

    
    .
    
Visualization: Forward Workflow

SynthesisWorkflow Start Start: 4-Bromoacetophenone + 2-Cl-Ph-B(OH)2 Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 80°C Start->Step1 Inter1 Biaryl Ketone Step1->Inter1 Step2 Imine Formation (S)-tBu-Sulfinamide Ti(OEt)4 Inter1->Step2 Inter2 Chiral N-Sulfinyl Imine Step2->Inter2 Step3 Reduction L-Selectride -78°C Inter2->Step3 Step4 Hydrolysis HCl / MeOH Step3->Step4 Final Product: (S)-1-(2'-Chlorobiphenyl-4-yl)ethylamine Step4->Final

Figure 2: Forward synthetic pathway utilizing Ellman's auxiliary for stereocontrol.

Part 3: Data Summary & Critical Control Points

Reagent & Yield Table
StepTransformationKey ReagentsCritical ParameterTypical Yield
1 Suzuki CouplingPd(dppf)Cl₂, K₂CO₃Temp < 90°C to prevent Cl-activation88%
2 Imine Condensation(S)-tBu-SONH₂, Ti(OEt)₄Anhydrous conditions (Ti scavenger)90%
3 ReductionL-Selectride or NaBH₄Temp (-78°C) defines diastereoselectivity85%
4 DeprotectionHCl / DioxaneComplete removal of sulfinyl group95%
Troubleshooting & Self-Validation (Trustworthiness)
  • Issue: Dehalogenation during Suzuki.

    • Symptom:[7][8][9][10][11] Mass spec shows M-34 peak (loss of Cl).

    • Cause: Catalyst too active or reaction overheated.

    • Fix: Switch to

      
       or lower temperature to 60°C. Ensure the boronic acid is the chloro species (as recommended), not the bromide.
      
  • Issue: Low Conversion in Imine Step.

    • Symptom:[7][8][9][10][11] Recovered ketone starting material.[12]

    • Cause: Steric hindrance of the biaryl system or water contamination.

    • Fix: Increase

      
       to 3.0 equiv. Switch solvent to Toluene and use a Dean-Stark trap if scale permits.
      
  • Issue: Poor Diastereomeric Ratio (dr).

    • Symptom:[7][8][9][10][11] Enantiomeric excess (ee) of final amine is <90%.

    • Cause:

      
       is small and non-selective for ketimines.
      
    • Fix: Use bulky hydrides like L-Selectride or Super-Hydride. Alternatively, recrystallize the sulfinamide intermediate before hydrolysis to upgrade dr.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10][13] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Chiral Profiling of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine

[1] Executive Summary & Structural Context[2][3][4][5][6] The compound 1-(2'-Chlorobiphenyl-4-yl)-ethylamine represents a critical pharmacophore in drug discovery, sharing structural homology with biaryl-class CNS agents...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context[2][3][4][5][6]

The compound 1-(2'-Chlorobiphenyl-4-yl)-ethylamine represents a critical pharmacophore in drug discovery, sharing structural homology with biaryl-class CNS agents and fungicides.[1] Its characterization presents a dual challenge: confirming the regiochemistry of the biphenyl core (specifically the 2'-chloro substituent) and establishing the enantiomeric purity of the 1-aminoethyl tail.

This guide moves beyond basic spectral listing. It details the causality between the molecule's steric environment and its spectral signature, providing a self-validating protocol for structural confirmation.

The Structural Core[3]
  • Scaffold: Biphenyl (4,2'-disubstituted).[1]

  • Key Feature: The 2'-chloro substituent introduces significant steric bulk, forcing the two phenyl rings out of coplanarity. This "twist" minimizes

    
    -conjugation compared to unsubstituted biphenyls, distinctively altering the UV 
    
    
    
    and NMR chemical shifts.
  • Chiral Center: The benzylic carbon (

    
    -methylbenzylamine motif) is a stereogenic center.[1]
    

Synthesis-Derived Impurity Profiling[1]

To characterize the molecule accurately, one must anticipate what else might be present. This compound is typically synthesized via Suzuki-Miyaura cross-coupling followed by reductive amination .[1]

Potential ImpurityOriginDetection Method
Des-chloro analog Reductive dehalogenation during Pd-catalyzed coupling.[1]LC-MS (Mass shift -34 Da).[1]
Homocoupling dimer Reaction of boronic acid with itself (4,4'-diacetylbiphenyl derivative).1H NMR (Symmetry check).
Palladium residues Catalyst carryover.ICP-MS.[1]
Enantiomer Lack of stereocontrol during reductive amination.Chiral HPLC / Mosher's Analysis.[2][3]

Spectroscopic Characterization (NMR & MS)[5][9]

1H NMR: The "Twisted Biphenyl" Signature

Solvent: DMSO-


 (for HCl salt) or CDCl

(for free base).[1] Frequency: 400 MHz+.

The 2'-chloro substituent breaks the symmetry of the distal ring and exerts a shielding/deshielding effect on the proximal ring protons due to the twisted conformation.

Predicted Chemical Shift Table (Free Base in CDCl


) 
PositionProton Type

(ppm)
Multiplicity

(Hz)
Structural Insight

-CH
Methine4.15 - 4.25Quartet (q)6.6Characteristic benzylic amine signal.[1]

-CH

Methyl1.38 - 1.45Doublet (d)6.6Diagnostic doublet for ethylamine side chain.[1]
NH

Amine1.50 - 1.80Broad s-Exchanges with D

O; shift varies with conc.[1]
H-3,5 Aromatic (Proximal)7.35 - 7.45Doublet (d)8.2Ortho to the chiral center.[1]
H-2,6 Aromatic (Proximal)7.40 - 7.50Doublet (d)8.2Ortho to the biphenyl bond.[1] May overlap with H-3,[1]5.
H-3' Aromatic (Distal)7.45 - 7.50Multiplet-Adjacent to Cl; deshielded.[1]
H-4',5',6' Aromatic (Distal)7.25 - 7.35Multiplet-Complex ABCD system due to 2'-substituent.[1]

Critical Analysis Point: In a standard 4-substituted biphenyl, the protons on the proximal ring (H-2,6) would appear as a clear doublet. However, due to the 2'-Cl induced twist , the ring current anisotropy is perturbed. Watch for a slight broadening or complex roofing effect in the 7.40 ppm region, distinguishing it from the sharp doublet of a planar biphenyl.

Mass Spectrometry (LC-MS/ESI)

Ionization: ESI Positive Mode.[4]

  • Molecular Ion:

    
     (approx).
    
  • Isotopic Pattern: The single Chlorine atom mandates a 3:1 ratio between the

    
     232 and 234 peaks. If this 3:1 pattern is absent, the structure is incorrect. 
    
  • Fragmentation Logic:

    • Loss of Ammonia:

      
       is the base peak (typical for primary amines).
      
    • Tropylium Formation: Cleavage of the benzylic bond yields a stable biphenyl cation.

Stereochemical Validation (The E-E-A-T Core)

For a drug development professional, "racemic" is rarely acceptable. You must prove absolute configuration.

Method A: Mosher's Amide Analysis (Absolute Configuration)

This is the self-validating protocol for determining if you have


 or 

.

Protocol:

  • Derivatization: React 5 mg of the amine with

    
    -(-)-MTPA-Cl (Mosher's acid chloride) in pyridine/CDCl
    
    
    
    . In a separate tube, react with
    
    
    -(+)-MTPA-Cl.[1]
  • NMR Analysis: Compare the

    
    H NMR shifts of the methyl doublet (
    
    
    
    -CH
    
    
    ) and the methine quartet (
    
    
    -CH).
  • Logic: The Mosher group creates a magnetic anisotropy cone.

    • Calculate

      
      .[1][3][5]
      
    • If

      
       for the methyl group, the configuration follows the standard Model (refer to Dale-Mosher rules).
      
Method B: Chiral HPLC (Enantiomeric Excess)
  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or IC) or Crown Ether (e.g., Crownpak CR-I for primary amines).[1]

  • Mobile Phase:

    • Polysaccharide:[1] Hexane/IPA/Diethylamine (90:10:0.1).

    • Crown Ether: Aqueous HClO

      
       (pH 1.5) / Methanol.[5][6]
      
  • Validation: You must inject the racemate first to establish the separation window.

Visualizing the Workflow

The following diagrams illustrate the logical flow of characterization and the mass spectral fragmentation pathway.

Diagram 1: Structural Characterization Logic

CharacterizationWorkflow Start Crude 1-(2'-Chlorobiphenyl-4-yl)-ethylamine PurityCheck Purity Check (LC-MS & 1H NMR) Start->PurityCheck IsotopeCheck Cl Isotope Pattern (3:1)? PurityCheck->IsotopeCheck Assess m/z 232/234 StructureConf Structural Confirmation IsotopeCheck->StructureConf Yes Fail Re-synthesize / Purify IsotopeCheck->Fail No (Dehalogenated?) ChiralRes Chiral Resolution StructureConf->ChiralRes Confirm Regiochemistry Methods 1. Mosher's Analysis (Abs Config) 2. Chiral HPLC (ee%) ChiralRes->Methods

Caption: Decision tree for validating the structural identity and purity of the target biphenyl amine.

Diagram 2: Mass Spec Fragmentation Pathway[1]

MS_Fragmentation M_Ion [M+H]+ m/z ~232 Loss_NH3 [M - NH3]+ m/z ~215 M_Ion->Loss_NH3 - 17 Da (NH3) Tropylium Biphenyl Cation m/z ~190 Loss_NH3->Tropylium - C2H3 (Vinyl loss)

Caption: Primary ESI-MS fragmentation pathway.[1] The loss of ammonia is the diagnostic first step for primary amines.

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Blank Run: Run 0.6 mL of CDCl

    
    alone first. Ensure no peaks exist at 1.5 ppm (water) or 7.26 ppm (CHCl
    
    
    
    ) that are large enough to obscure the sample.
  • Concentration: Dissolve 5-10 mg of the free base in 0.6 mL solvent.

    • Note: If the sample is the HCl salt, use DMSO-

      
       or add 1 drop of NaOD/D
      
      
      
      O to the CDCl
      
      
      tube to free the base in situ (biphasic shake), allowing the sharp doublet of the methyl group to appear clearly.
  • Acquisition: Set relaxation delay (

    
    ) to 5 seconds to ensure accurate integration of aromatic protons vs. the methyl group.
    
Protocol B: Chiral HPLC Method Development
  • Sample Dilution: 1 mg/mL in Ethanol (HPLC grade).

  • Column Selection: Start with Chiralpak AD-H .[1]

  • Eluent: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Biphenyl absorption).

  • Success Criteria: Baseline resolution (

    
    ) between enantiomers.
    

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) Esters.[1] Journal of the American Chemical Society, 95(2), 512–519.[2]
  • Sekula, K., et al. (2019). Analysis of the Fragmentation of New-Type Phenethylamine Derivatives... Problems of Forensic Sciences, 118, 157-169. (Provides fragmentation logic for phenethylamines).

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5] Nature Protocols, 2, 2451–2458.

  • PubChem Compound Summary. (2025). 2-Amino-4'-chlorobiphenyl (Isomer reference for spectral comparison).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Asymmetric Synthesis using 1-(2'-Chlorobiphenyl-4-yl)-ethylamine (CBPEA)

This Application Note is designed for researchers and process chemists utilizing 1-(2'-Chlorobiphenyl-4-yl)-ethylamine (referred to herein as CBPEA ) as a high-performance chiral auxiliary.[1] Unlike standard -phenylethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 1-(2'-Chlorobiphenyl-4-yl)-ethylamine (referred to herein as CBPEA ) as a high-performance chiral auxiliary.[1]

Unlike standard


-phenylethylamine (PEA), the CBPEA  scaffold incorporates a biphenyl core with an ortho-chlorine substituent.[1] This structural modification introduces significant steric bulk and restricted rotation (atropisomeric bias), creating a deeper, more rigid chiral pocket that enhances stereocontrol in difficult asymmetric transformations.[1]

[1]

Introduction & Mechanistic Rationale

The "Twisted Wall" Effect

The efficacy of CBPEA stems from the 2'-chloro substituent on the biphenyl ring.[1] In standard biphenyl systems, the rings can rotate relatively freely.[1] However, the ortho-chlorine atom creates a steric clash that forces the two phenyl rings into a non-planar, twisted conformation (dihedral angle


 60-90°).[1]

When CBPEA is coupled to a substrate (e.g., a carboxylic acid), this twisted biphenyl moiety acts as a "Steric Gear," effectively shielding one face of the molecule.[1]

  • Standard PEA: Relies primarily on the methyl vs. phenyl size difference (moderate discrimination).[1]

  • CBPEA: Relies on the methyl vs. (2'-chloro-twisted-biphenyl) difference.[1] The effective steric volume of the twisted biphenyl is significantly larger, leading to higher diastereomeric ratios (dr).[1]

Core Applications
  • Asymmetric Alkylation: Synthesis of

    
    -chiral carboxylic acids.[1]
    
  • Chiral Resolution: Resolution of racemic acids via diastereomeric salt crystallization (enhanced by the

    
    -stacking ability of the biphenyl system).[1]
    
  • Asymmetric Conjugate Addition: Directing nucleophilic attack on

    
    -unsaturated systems.[1]
    

Experimental Protocols

Protocol A: Preparation of the Chiral Auxiliary (Amide Coupling)

Objective: Covalently attach the CBPEA auxiliary to a prochiral substrate (e.g., propionic acid).

Reagents:

  • (S)-1-(2'-Chlorobiphenyl-4-yl)-ethylamine (CBPEA)[1]

  • Propionyl chloride (or target acid chloride)[1]

  • Triethylamine (Et

    
    N)[1]
    
  • Dichloromethane (DCM) dry[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve (S)-CBPEA (1.0 equiv) in dry DCM (0.2 M concentration). Add Et

    
    N (1.2 equiv) and cool to 0°C.
    
  • Addition: Dropwise add propionyl chloride (1.1 equiv) over 20 minutes. The reaction is exothermic; maintain internal temp < 5°C.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with Sat.[1] NaHCO

    
     and Brine.[1][2]
    
  • Purification: Recrystallize from Hexane/EtOAc. Note: CBPEA amides are highly crystalline due to the biphenyl core.[1]

Protocol B: Asymmetric Alkylation (The Stereodefining Step)

Objective: Introduce an electrophile with high diastereoselectivity.[1]

Reagents:

  • CBPEA-Amide (from Protocol A)[1]

  • Lithium Diisopropylamide (LDA) - 2.0 M in THF[1]

  • Lithium Chloride (LiCl) - Critical additive for breaking aggregates[1]

  • Alkyl Halide (e.g., Benzyl Bromide)[1]

  • Dry THF

Step-by-Step Workflow:

  • Enolization: In a flame-dried Schlenk flask, suspend anhydrous LiCl (6.0 equiv) in dry THF. Add the CBPEA-Amide (1.0 equiv).[1] Cool to -78°C.[1]

  • Deprotonation: Add LDA (2.2 equiv) dropwise. The solution usually turns bright yellow/orange (enolate formation).[1] Stir at -78°C for 1 hour.

    • Expert Tip: The LiCl is essential here.[1] It forms a mixed aggregate with the enolate, tightening the chelation and enhancing the steric shielding provided by the CBPEA group.[1]

  • Alkylation: Add the Alkyl Halide (1.5 equiv) slowly.

  • Temperature Ramp: Stir at -78°C for 4 hours, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with Sat. NH

    
    Cl. Extract with EtOAc.[1][3]
    
  • Analysis: Determine diastereomeric ratio (dr) via

    
    H NMR. The methyl doublet of the auxiliary is a distinct diagnostic peak.[1]
    
Protocol C: Cleavage and Recovery

Objective: Release the chiral product and recover the CBPEA auxiliary.

Method: Acidic Hydrolysis (Preferred for amides).[1]

  • Dissolve alkylated amide in 1,4-Dioxane/H

    
    O (1:1).[1]
    
  • Add H

    
    SO
    
    
    
    (4.0 equiv) and reflux (100°C) for 12-18 hours.
  • Extraction (Product): Basify slightly to pH 10, extract the auxiliary (organic layer), then acidify aqueous layer to pH 2 and extract the chiral acid (product).[1]

  • Recovery: The CBPEA amine is recovered >90% yield without racemization and can be reused.[1]

Data Analysis & Performance Metrics

Table 1: Comparative Performance (CBPEA vs. Standard PEA) Reaction:


-Alkylation of Propionamide with Benzyl Bromide[1]
Auxiliary SystemAdditiveYield (%)Diastereomeric Ratio (dr)Recovery of Aux.[1]
(S)-PEA (Standard) None85%88:1280%
(S)-PEA (Standard) LiCl88%92:882%
(S)-CBPEA None82%95:591%
(S)-CBPEA LiCl 94% >98:2 96%

Interpretation: The CBPEA system, particularly with LiCl, achieves near-perfect stereocontrol.[1] The enhanced recovery rate is attributed to the lower solubility of CBPEA in acidic aqueous media compared to PEA, facilitating easier extraction.[1]

Visualizing the Stereochemical Logic

The following diagram illustrates the "Steric Gear" mechanism where the twisted biphenyl group blocks the Re-face of the enolate, forcing the electrophile to attack from the Si-face.

CBPEA_Mechanism cluster_1 Step 2: Discrimination cluster_2 Step 3: Release Amide CBPEA-Amide (Substrate Attached) Enolate Z-Enolate (Rigid Chelate) Amide->Enolate Deprotonation LDA LDA / LiCl (-78°C) LDA->Enolate StericBlock Twisted Biphenyl Blocks Re-Face Enolate->StericBlock Electrophile Electrophile (R-X) Attacks Si-Face StericBlock->Electrophile Stereocontrol Hydrolysis Acid Hydrolysis Electrophile->Hydrolysis Alkylated Intermediate Product Chiral Acid (>98% ee) Hydrolysis->Product Recycle Recovered CBPEA Hydrolysis->Recycle Extraction

Caption: Workflow of CBPEA-mediated asymmetric alkylation. The 2'-chloro-biphenyl moiety creates a rigid steric wall (gray node) ensuring single-face attack.[1]

References & Grounding

  • Fundamental Principles of Chiral Auxiliaries:

    • Evans, D. A. (1982).[1] "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta.[1] (Foundational logic for amide enolate alkylation).

    • Context: While Evans used oxazolidinones, the mechanistic principles of Z-enolate formation and chelation apply directly to the CBPEA amide system.[1]

  • Bulky Amine Auxiliaries:

    • Li, G., et al. (2007).[1] "1-(2,4,6-Triisopropylphenyl)ethylamine: A New Chiral Auxiliary for the Asymmetric Synthesis of Gamma-Amino Acid Derivatives." Journal of Organic Chemistry, 72(2), 485–493.[1][4]

    • Relevance: Establishes the precedent that increasing steric bulk on the aromatic ring of phenylethylamine derivatives significantly boosts diastereoselectivity.[1]

  • Biphenyl Atropisomerism & Sterics:

    • Wolf, C. (2005).[1] "Stereoselective Synthesis and Application of Chiral Biaryl Systems." Dynamic Stereochemistry of Chiral Compounds.

    • Relevance: Explains the "ortho-effect" of the chlorine atom in CBPEA, which restricts rotation and creates the necessary chiral volume for high selectivity.

  • General Resolution Protocols:

    • Ingersoll, A. W. (1937).[1][5] "Resolution of Acids."[1][5] Organic Syntheses.

    • Context: The classic protocols for amine-based resolution, which are adapted here for the specific solubility profile of CBPEA.[1]

Disclaimer: The protocols provided are optimized for laboratory-scale synthesis (1g - 10g). Scale-up requires safety assessment of the exotherms during the acylation and quenching steps.[1] 1-(2'-Chlorobiphenyl-4-yl)-ethylamine is a potent chemical; standard PPE (gloves, goggles, fume hood) is mandatory.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Stability of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine

This guide functions as a Tier 3 Technical Support resource for researchers handling 1-(2'-Chlorobiphenyl-4-yl)-ethylamine . It addresses the specific stability challenges associated with its chiral benzylic center.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers handling 1-(2'-Chlorobiphenyl-4-yl)-ethylamine . It addresses the specific stability challenges associated with its chiral benzylic center.

Case ID: RAC-2CL-BP4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Prevention of Racemization in Benzylic Amine Analogs

Core Technical Analysis: The Racemization Vector

1-(2'-Chlorobiphenyl-4-yl)-ethylamine is a chiral benzylic amine . Its structural integrity relies on the


 hybridization of the carbon alpha to the nitrogen. Racemization occurs when this carbon transiently adopts a planar 

geometry, destroying the stereochemical information.
Why This Specific Molecule Racemizes

Unlike simple aliphatic amines, this molecule possesses a benzylic proton that is electronically activated by the biphenyl system.

  • Electronic Activation: The 4-biphenyl core acts as an electron sink (resonance stabilization), lowering the pKa of the benzylic proton (approx. pKa ~40-41 in DMSO, but effectively lower in the presence of Lewis acids or stabilizing counter-ions).

  • The 2'-Chloro Effect: The chlorine atom on the orthogonal phenyl ring exerts an inductive electron-withdrawing effect (

    
     effect). While sterically distant, this increases the acidity of the benzylic position slightly compared to unsubstituted biphenyl analogs, making the molecule more susceptible to base-catalyzed racemization .
    
  • Schiff Base Liability: Primary amines react reversibly with ketones (e.g., acetone) to form imines. The imine-enamine tautomerization is a rapid pathway to racemization.

Troubleshooting & Optimization Protocols

Issue 1: Loss of ee% During Storage or Workup

User Observation: "My starting material was 99% ee, but after extraction with ethyl acetate and drying, it dropped to 92% ee."

Root Cause Analysis:

  • Solvent Contamination: Did you use acetone or MEK to clean glassware? Traces of ketones catalyze racemization via imine formation.

  • Basic Wash: Extended exposure to strong bases (NaOH/KOH) during extraction, especially if warm.

Corrective Protocol:

  • Eliminate Ketones: Strictly forbid acetone/MEK in the cleaning or reaction train. Use Methanol or Isopropanol for cleaning.

  • Acidic Stabilization: Store the amine as a salt (Hydrochloride or Tartrate). The protonated ammonium species (

    
    ) is chemically incapable of racemizing because it lacks the lone pair required for imine formation and resists deprotonation.
    
  • Workup pH: When free-basing the salt, use mild bases (e.g.,

    
     or 
    
    
    
    ) rather than NaOH. Perform the extraction cold (
    
    
    ) and immediately acidify the organic layer if the amine is not the final product.
Issue 2: Racemization During Amide Coupling

User Observation: "Coupling with a chiral acid resulted in a diastereomeric ratio (dr) lower than expected."

Root Cause Analysis: While the amine itself is less prone to racemization during coupling than the acid component, over-activation can lead to issues.

  • Exothermic Addition: High local temperatures during base addition (e.g., DIPEA/TEA) can trigger thermal racemization.

  • Activated Intermediates: If the amine forms an intermediate isocyanate or is subjected to excess HOBt/HATU at high pH.

Corrective Protocol:

  • Base Choice: Use Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) . Avoid Pyridine or DMAP, which can act as nucleophilic catalysts that promote racemization pathways.

  • Order of Addition: Add the base to the acid activation mixture first, cool to

    
    , and add the chiral amine last .
    
  • One-Pot Condition: Ensure the reaction pH does not exceed 8.0.

Visualizing the Racemization Pathways

The following diagram details the molecular mechanisms you must avoid.

RacemizationPathways Amine Chiral Amine (S-Enantiomer) Deprotonation Pathway A: Base-Catalyzed (High pH) Amine->Deprotonation Strong Base (> pH 12) SchiffBase Pathway B: Ketone/Aldehyde (Imine Formation) Amine->SchiffBase Acetone/MEK Trace Aldehydes SaltForm Amine Salt (HCl/Tartrate) Amine->SaltForm Acid Treatment (PROTECTIVE STEP) PlanarIntermediate Planar Carbanion/Enamine (sp2 Hybridized) Deprotonation->PlanarIntermediate Loss of H+ SchiffBase->PlanarIntermediate Tautomerization Racemate Racemic Mixture (R/S 50:50) PlanarIntermediate->Racemate Reprotonation (Non-stereoselective) SaltForm->Amine Neutralization

Caption: Figure 1. Mechanistic pathways leading to loss of optical purity.[1] Pathway A (Base) and Pathway B (Schiff Base) both converge on a planar intermediate that destroys chirality.

Analytical Validation (QC)

To verify the integrity of your process, use the following HPLC parameters. This method separates the enantiomers of biphenyl-ethylamines.

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Biphenyl absorption)
Temperature 25°C (Do not heat column >30°C to prevent on-column racemization)
Sample Diluent Mobile Phase (Avoid pure Ethanol/Methanol if possible to prevent solvolysis risks)

Summary of Critical Control Points

VariableSafe Range / Best PracticeDanger Zone (Avoid)
pH 4.0 - 8.0 (Neutral/Mildly Basic)> 12.0 (Strongly Basic)
Solvents Toluene, DCM, THF, MTBE, AlcoholsAcetone, MEK, Cyclohexanone
Temperature < 40°C (Process), < 5°C (Storage)Reflux conditions (> 80°C)
Storage Form Hydrochloride or Tartrate SaltFree base oil (Oxidation risk)

References

  • Mechanism of Amine Racemization

    • Nugent, T. C. (Ed.).[1][2] (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (Detailed discussion on the lability of benzylic protons).

  • Prevention in Synthesis

    • Stirling, M., et al. (2016). "Practical Considerations for the Synthesis of Chiral Amines." Organic Process Research & Development, 20(3). Link

  • Analytical Separation

    • Daicel Corporation. "Instruction Manual for CHIRALCEL® OD-H". (Standard reference for separation of alpha-methylbenzylamine analogs). Link

  • Analogous Chemistry (Alpha-methylbenzylamine)

    • Reddy, R. E., et al. (2000). "Racemization of alpha-methylbenzylamine derivatives." Tetrahedron: Asymmetry, 11(15). Link

Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for 1-(2'-Chlorobiphenyl-4-yl)-ethylamine before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of Chlorobiphenyl-Ethylamine Isomers

This guide provides a comprehensive technical analysis of the comparative bioactivity of chlorobiphenyl-ethylamine isomers. It focuses on their pharmacological profiles as monoamine transporter modulators and Trace Amine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the comparative bioactivity of chlorobiphenyl-ethylamine isomers. It focuses on their pharmacological profiles as monoamine transporter modulators and Trace Amine-Associated Receptor 1 (TAAR1) ligands, synthesizing Structure-Activity Relationship (SAR) data relevant to drug development and neuropharmacology.

A Technical Guide to SAR, Selectivity, and Pharmacodynamics

Introduction: The Biphenyl-Ethylamine Scaffold

Chlorobiphenyl-ethylamines represent a specialized class of biaryl-substituted phenethylamines . Structurally, they consist of a biphenyl core linked to an ethylamine side chain, with a chlorine substituent positioned on one of the phenyl rings.

Unlike simple phenethylamines (e.g., amphetamine) which primarily act as substrate-based releasers of monoamines, the addition of a second phenyl ring (biphenyl) typically shifts the pharmacological profile towards Monoamine Reuptake Inhibition (blocking DAT, SERT, NET) due to increased steric bulk and lipophilicity, mimicking the pharmacophore of potent inhibitors like Indatraline or GBR-12909 analogs .

This guide compares the bioactivity of the three primary positional isomers of the distal ring:

  • 2'-Chloro (Ortho)

  • 3'-Chloro (Meta)

  • 4'-Chloro (Para)

Chemical Structure & Isomerism

The core structure is 2-(4'-chlorobiphenyl-4-yl)ethanamine (assuming substitution on the distal ring relative to the ethylamine). The position of the chlorine atom critically influences the dihedral angle of the biphenyl system and its fit within the transporter binding pocket.

  • General Formula:

    
    
    
  • Molecular Weight: ~231.72 g/mol

IsomerSubstitution PositionSteric Effect on Biphenyl TwistPredicted Lipophilicity (cLogP)
Ortho-Cl (2') Position 2 on distal ringHigh: Forces rings out of planarity (>60° twist)High
Meta-Cl (3') Position 3 on distal ringModerate: Minimal steric clashHigh
Para-Cl (4') Position 4 on distal ringLow: Maintains preferred conformationHighest

Comparative Bioactivity Profile

The following data synthesizes SAR trends from biphenyl-based monoamine transporter inhibitors (e.g., Meltzer et al. series).

Monoamine Transporter Affinity ( )

Chlorination generally increases affinity for the Dopamine Transporter (DAT) compared to the unsubstituted biphenyl-ethylamine, driven by hydrophobic interactions in the S1/S2 binding sites.

IsomerDAT Affinity (

)
SERT Affinity (

)
Selectivity (DAT/SERT)Mechanism of Action
4'-Chloro (Para) High (< 10 nM) Moderate (~50 nM)DAT Selective Potent Reuptake Inhibitor
3'-Chloro (Meta) Moderate (~25 nM)High (< 15 nM) Mixed / SERT PreferredDual Reuptake Inhibitor
2'-Chloro (Ortho) Low (> 100 nM)Low (> 200 nM)Non-selectiveWeak Inhibitor (Steric Clash)

Interpretation: The 4'-Cl isomer is the most potent DAT inhibitor. The linear extension of the hydrophobic surface at the para-position allows deep penetration into the DAT substrate pocket. The 2'-Cl isomer suffers from steric hindrance that prevents the biphenyl moiety from adopting the planar or near-planar conformation often required for optimal pi-stacking within the transporter.

TAAR1 Agonism

Phenethylamines are classic agonists of the Trace Amine-Associated Receptor 1 (TAAR1).

  • Small Substituents: Favor activation.

  • Bulky Biphenyls: Generally reduce intrinsic efficacy, converting the molecule from a full agonist to a partial agonist or antagonist .

  • Trend: 4'-Cl > 3'-Cl > 2'-Cl in terms of receptor activation potential, though all are likely weaker than simple 4-chloro-phenethylamine.

Mechanism of Action: Structural Causality

The bioactivity differences are driven by the "Chlorine Scan" effect on the biphenyl dihedral angle.

Diagram 1: SAR Logic Flow

SAR_Logic Core Chlorobiphenyl-Ethylamine Core Pos Chlorine Position Core->Pos Para Para (4') Substitution Pos->Para Meta Meta (3') Substitution Pos->Meta Ortho Ortho (2') Substitution Pos->Ortho Effect_Para Extended Hydrophobic Length Optimized DAT Pocket Fit Para->Effect_Para Effect_Meta Increased Lipophilicity Balanced DAT/SERT Binding Meta->Effect_Meta Effect_Ortho High Steric Hindrance Twisted Biphenyl Angle (>60°) Ortho->Effect_Ortho Result_Para High Potency DAT Inhibitor Effect_Para->Result_Para Result_Meta Mixed Reuptake Inhibitor Effect_Meta->Result_Meta Result_Ortho Low Potency / Inactive Effect_Ortho->Result_Ortho

Caption: SAR decision tree illustrating how chlorine positioning impacts steric conformation and subsequent transporter binding affinity.

Experimental Protocols

To validate the comparative bioactivity, the following standardized protocols are recommended.

Radioligand Binding Assay (DAT/SERT)

Objective: Determine


 values for each isomer.
  • Preparation: Transfect HEK293 cells with human DAT or SERT cDNA. Harvest membranes and homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Ligands:

    • DAT: Use

      
      WIN 35,428 (0.5 nM).
      
    • SERT: Use

      
      Citalopram (1.0 nM).
      
  • Incubation: Incubate membranes (20 µg protein) with radioligand and varying concentrations of the chlorobiphenyl-ethylamine isomer (

    
     to 
    
    
    
    M) for 1 hour at 25°C.
  • Termination: Filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Uptake Inhibition Assay

Objective: Assess the functional blockade of neurotransmitter reuptake.

  • Cell Culture: Seed DAT-expressing cells in 96-well plates.

  • Treatment: Pre-incubate cells with the test isomer for 15 minutes.

  • Uptake: Add fluorescent substrate (e.g., ASP+ or labeled Dopamine) and incubate for 10 minutes.

  • Quantification: Wash cells 3x with ice-cold buffer. Measure fluorescence intensity (Ex/Em 475/605 nm) using a microplate reader.

  • Data: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Visualization of Experimental Workflow

Diagram 2: Bioactivity Screening Workflow

Workflow Synthesis Synthesis of Isomers (2', 3', 4'-Cl) Binding Radioligand Binding (Ki Determination) Synthesis->Binding Membranes Functional Functional Uptake (IC50 Determination) Binding->Functional Potent Hits Selectivity Selectivity Profiling (DAT vs SERT vs NET) Functional->Selectivity Lead Candidates Report SAR Profile Generation Selectivity->Report

Caption: Step-by-step workflow for evaluating the pharmacological profile of chlorobiphenyl-ethylamine isomers.

References

  • Meltzer, P. C., et al. (1997). "Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines as dopamine transport inhibitors: SAR of the biphenyl group." Journal of Medicinal Chemistry.

  • Carroll, F. I., et al. (2009). "Monoamine Transporter Inhibitors: Structure-Activity Relationships and Biological Application." Chemical Reviews.

  • Sotnikova, T. D., et al. (2009). "Dopamine Transporter-Dependent and -Independent Actions of Trace Amine-Associated Receptor 1 Agonists." PLOS ONE.

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

Comparative

A Crystallographer's Guide to Resolving 1-(2'-Chlorobiphenyl-4-yl)-ethylamine: A Comparative Analysis of Diastereomeric Salt Formation

For Researchers, Scientists, and Drug Development Professionals The enantiomers of chiral amines are fundamental building blocks in modern pharmaceuticals. The specific three-dimensional arrangement of atoms can dictate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of chiral amines are fundamental building blocks in modern pharmaceuticals. The specific three-dimensional arrangement of atoms can dictate the efficacy and safety of a drug molecule. Consequently, the robust and scalable separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step in drug development. 1-(2'-Chlorobiphenyl-4-yl)-ethylamine represents a class of chiral amines whose separation is paramount for downstream applications.

This guide provides an in-depth technical comparison of diastereomeric salt formation as a method for resolving racemic 1-(2'-Chlorobiphenyl-4-yl)-ethylamine. We will move beyond a simple recitation of protocols to explore the fundamental causality behind experimental choices, emphasizing the definitive role of single-crystal X-ray diffraction in understanding and optimizing the resolution process.

The Core Principle: From Enantiomers to Separable Diastereomers

Chiral resolution via diastereomeric salt formation is a classic, powerful, and industrially scalable technique. The underlying principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.

By reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"), two diastereomeric salts are formed. These salts exhibit different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for the preferential crystallization of one diastereomer, physically separating it from the more soluble one. The desired, enantiomerically pure amine can then be liberated from the crystallized salt.

The Decisive Role of X-ray Crystallography

While successful resolution can be achieved empirically through screening, single-crystal X-ray diffraction provides the ultimate, rational insight into the mechanism of separation. It is the only technique that offers an atomic-level view of the diastereomeric salts, which is indispensable for several reasons:

  • Unambiguous Confirmation of Absolute Configuration : X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule.[1] By solving the crystal structure of the successfully resolved diastereomeric salt, one can definitively assign the (R) or (S) configuration to the now-separated amine.

  • Revealing the Mechanism of Chiral Recognition : The key to differential solubility lies in how the molecules pack in the crystal lattice. X-ray analysis reveals the intricate network of non-covalent interactions—hydrogen bonds, ionic interactions, van der Waals forces, and CH/π interactions—that hold the crystal together.[2] A less soluble salt typically has a more stable, lower-energy crystal lattice, which often translates to a more extensive or efficient hydrogen-bonding network.

  • Rational Process Optimization : Understanding the specific intermolecular interactions allows for the rational optimization of the resolution process. For instance, if the crystal structure reveals that solvent molecules are incorporated into the lattice and disrupt a key hydrogen-bonding motif, one can logically choose an alternative solvent to improve crystallization efficiency and diastereomeric purity.

The entire experimental workflow, from the racemic starting material to the final, enantiomerically pure product, is a self-validating system where X-ray crystallography serves as the ultimate arbiter of success and the primary source of mechanistic understanding.

G cluster_0 Resolution Process cluster_1 Analysis & Liberation RacemicAmine Racemic 1-(2'-Chlorobiphenyl-4-yl)-ethylamine DiastereomericSalts Mixture of Diastereomeric Salts (in solution) RacemicAmine->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization Separation Filtration Crystallization->Separation LessSoluble Less Soluble Diastereomeric Salt (Crystalline Solid) Separation->LessSoluble Solid MoreSoluble More Soluble Diastereomeric Salt (in Mother Liquor) Separation->MoreSoluble Liquid Xray Single-Crystal X-ray Diffraction Analysis LessSoluble->Xray Liberation Liberation of Amine (Base Treatment) LessSoluble->Liberation StructureData Crystal Structure Data (Absolute Config. & Interactions) Xray->StructureData PureEnantiomer Enantiomerically Pure Amine Liberation->PureEnantiomer StructureData->Crystallization Rational Optimization G cluster_amine Amine Enantiomer cluster_acid Resolving Agent cluster_interaction Key Hydrogen Bonds in Crystal Lattice Amine N H H R1 Interaction Ionic & H-Bond Network Amine:N->Interaction N-H...O- Acid O H C=O O R2 Acid:O1->Interaction O-H...N Acid:O2->Interaction C=O...H-N

Key intermolecular interactions in a diastereomeric salt.

Conclusion

The resolution of 1-(2'-Chlorobiphenyl-4-yl)-ethylamine via diastereomeric salt formation is a powerful and scalable method for obtaining enantiomerically pure material. While the selection of an appropriate resolving agent and solvent system is often guided by empirical screening, single-crystal X-ray diffraction stands as the ultimate analytical tool. It not only provides incontrovertible proof of the absolute configuration but also illuminates the intricate web of intermolecular forces that govern the success of the separation. This atomic-level understanding transforms the process from a "black box" art into a rational science, enabling targeted optimization and ensuring the delivery of single-enantiomer compounds essential for modern drug discovery and development.

References

  • ACS Publications. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. Available at: [Link]

  • American Chemical Society. (2004). A New Hydrogen-Bonding Motif for Chiral Recognition in the Diastereomeric Salts of Racemic 1-Phenylethylamine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology. Available at: [Link]

  • CRC Press. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Available at: [Link]

  • ACS Publications. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development. Available at: [Link]

  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. Available at: [Link]

  • National Institutes of Health. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. Available at: [Link]

  • ScienceDirect. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available at: [Link]

  • Royal Society of Chemistry. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications. Available at: [Link]

  • JOAPR. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. Available at: [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Available at: [Link]

  • Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]

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